3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound known for its significant biological activities. This compound is often used in scientific research due to its potent inhibitory effects on specific enzymes and pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves multiple steps, starting from readily available precursors. The process typically includes:
Formation of the pyrimido[1,2-g]purine core: This step involves the cyclization of appropriate intermediates under controlled conditions.
Introduction of the 2,4-dichlorophenyl group: This is achieved through a substitution reaction using 2,4-dichlorobenzyl chloride.
Methylation and phenylation: These steps are carried out using methylating and phenylating agents under specific conditions to ensure the correct positioning of the groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors to improve reaction efficiency and control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can be performed using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.
Scientific Research Applications
3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Acts as an inhibitor for specific enzymes, making it useful in studying enzyme kinetics and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through inhibition of glycogen synthase kinase-3 (GSK-3). It competes with ATP, binding to the active site of the enzyme, thereby preventing its activity. This inhibition affects various cellular pathways, including those involved in cell survival and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione
- 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Uniqueness
Compared to similar compounds, 3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is unique due to its specific inhibitory action on GSK-3, making it a valuable tool in research focused on neuroprotection and cancer .
Properties
Molecular Formula |
C22H19Cl2N5O2 |
---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H19Cl2N5O2/c1-26-19-18(20(30)29(22(26)31)13-14-8-9-15(23)12-17(14)24)28-11-5-10-27(21(28)25-19)16-6-3-2-4-7-16/h2-4,6-9,12H,5,10-11,13H2,1H3 |
InChI Key |
WQFUQQIPRZQGBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=C(C=C(C=C3)Cl)Cl)N4CCCN(C4=N2)C5=CC=CC=C5 |
Origin of Product |
United States |
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